trans-N-pentyl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
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Overview
Description
N-PENTYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a cyclohexane ring substituted with a carboxamide group and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PENTYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of cyclohexanone followed by the introduction of the tetrazole group through a cycloaddition reaction. The final step involves the formation of the carboxamide group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-PENTYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The tetrazole and carboxamide groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-PENTYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential bioactivity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its interaction with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-PENTYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The tetrazole moiety can bind to metal ions or enzymes, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-PENTYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]ANILINE: Similar structure but with an aniline group instead of a cyclohexane ring.
N-PENTYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]BENZAMIDE: Features a benzamide group instead of a cyclohexane carboxamide.
Uniqueness
N-PENTYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of a cyclohexane ring with a tetrazole and carboxamide group, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C14H25N5O |
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Molecular Weight |
279.38 g/mol |
IUPAC Name |
N-pentyl-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H25N5O/c1-2-3-4-9-15-14(20)13-7-5-12(6-8-13)10-19-11-16-17-18-19/h11-13H,2-10H2,1H3,(H,15,20) |
InChI Key |
OIFSJQBIIITRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1CCC(CC1)CN2C=NN=N2 |
Origin of Product |
United States |
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